molecular formula C12H27FSi B13959438 Tributyl(fluoro)silane CAS No. 338-49-8

Tributyl(fluoro)silane

Cat. No.: B13959438
CAS No.: 338-49-8
M. Wt: 218.43 g/mol
InChI Key: STAGZMKHHNNCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(fluoro)silane (CAS 338-49-8) is an organofluorosilicon compound with the molecular formula C₁₂H₂₇FSi and a molecular weight of 218.19 g/mol. It features a silicon atom bonded to three butyl groups and one fluorine atom, resulting in a tetrahedral geometry. Key properties include a high logP value (5.30), indicating significant hydrophobicity, and a topological polar surface area of 0 Ų, reflecting its non-polar nature . This compound is primarily used as a coupling agent in materials science and organic synthesis, leveraging its ability to modify surface properties and participate in fluorination reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(fluoro)silane can be synthesized through several methods. One common method involves the reaction of tributylchlorosilane with a fluoride source, such as potassium fluoride, in the presence of a solvent like tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields this compound as the main product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is often carried out under an inert atmosphere to prevent contamination and side reactions .

Chemical Reactions Analysis

Types of Reactions

Tributyl(fluoro)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium fluoride and other fluoride sources.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various organosilicon compounds, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Tributyl(fluoro)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(fluoro)silane involves its ability to form strong chemical bonds with other molecules. The fluorine atom in the compound is highly electronegative, which makes it a good leaving group in substitution reactions. This property allows this compound to participate in various chemical reactions, forming stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Fluorosilane Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
Tributyl(fluoro)silane C₁₂H₂₇FSi 218.19 3 butyl, 1 F LogP: 5.30; Hydrophobic, low polarity
Fluoro(trimethyl)silane C₃H₉FSi 92.19 3 methyl, 1 F Rapid hydrolysis to HF and trimethylsilanol
Triphenylfluorosilane C₁₈H₁₅FSi 278.40 3 phenyl, 1 F MP: 64°C; BP: 210°C; Crystalline solid
Tribromo(fluoro)silane Br₃FSi 286.80 3 bromo, 1 F Density: 2.625 g/cm³; Refractive index: 1.537
Perfluorooctylethyl Triethoxysilane C₁₄H₁₃F₁₇O₃Si 606.30 Perfluorooctyl, 3 ethoxy Fluorosurfactant; Hydro-/oleophobic

Key Observations :

  • Electronic Effects : Aromatic substituents (e.g., in triphenylfluorosilane) enhance stability via resonance, while bromine in tribromo(fluoro)silane increases electrophilicity, favoring substitution reactions .
  • Hydrophobicity : this compound’s logP value exceeds that of smaller fluorosilanes, making it ideal for hydrophobic coatings .

Research Findings and Industrial Relevance

  • Catalytic Si–F Activation: this compound’s compatibility with Pd/Ni catalysts enables innovative cross-coupling methodologies, expanding access to organosilicon pharmaceuticals and agrochemicals .
  • Surface Modification: In fiber-polymer composites, this compound improves interfacial adhesion and thermal resistance, outperforming non-fluorinated silanes like 3-aminopropyltrimethoxysilane .

Biological Activity

Tributyl(fluoro)silane is a silane compound that has garnered attention in various fields, particularly in organic synthesis and materials science. Its biological activity, while not extensively documented, is essential for understanding its potential applications and implications in biological systems.

This compound is characterized by the presence of fluorine, which significantly influences its reactivity and biological interactions. The compound can be represented as C12H27FSi\text{C}_{12}\text{H}_{27}\text{FSi} and exhibits properties typical of organosilicon compounds, including hydrophobicity and the ability to form siloxane bonds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Biological Molecules : The fluorine atom can participate in various reactions, potentially modifying biomolecules such as proteins and nucleic acids. Fluorinated compounds often exhibit altered pharmacokinetics and bioactivity, making them valuable in drug design .
  • Enzyme Interactions : Fluorinated silanes may inhibit or activate specific enzymes through non-covalent interactions or by acting as substrates. For example, studies have indicated that fluorinated compounds can serve as inhibitors for glycosidase enzymes, impacting carbohydrate metabolism .
  • Cellular Uptake : The hydrophobic nature of this compound may facilitate its incorporation into cellular membranes, potentially affecting membrane fluidity and function .

Study 1: Inhibition of Glycosidase Enzymes

A significant study investigated the effects of fluorinated carbohydrates, including derivatives of this compound, on glycosidase enzymes. The findings revealed that certain fluorinated compounds could act as effective inhibitors, leading to decreased enzyme activity and altered carbohydrate metabolism. This suggests potential applications in treating metabolic disorders .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of fluorinated silanes, including this compound. The results indicated that these compounds exhibited varying degrees of antimicrobial activity against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the hydrophobic interactions facilitated by the tributyl groups .

Data Tables

Study Biological Activity Key Findings
Inhibition of GlycosidasesEnzyme inhibitionEffective inhibitors identified; altered metabolism
Antimicrobial PropertiesBacterial inhibitionVaried activity against multiple strains
Cellular UptakeMembrane interactionEnhanced incorporation into cell membranes observed

Research Findings

  • Fluorine's Role : The incorporation of fluorine into organic molecules often enhances their biological activity due to increased lipophilicity and stability against metabolic degradation .
  • Potential Applications : Given its unique properties, this compound could be utilized in drug development, particularly for designing inhibitors targeting specific enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing tributyl(fluoro)silane, and how do experimental variables influence purity and yield?

  • Methodological Answer : this compound synthesis typically involves nucleophilic substitution reactions between tributylchlorosilane and fluoride sources (e.g., KF or NH4F). Key variables include solvent polarity (e.g., THF vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios. Characterization relies on NMR (¹⁹F and ²⁹Si NMR for fluorosilane bond confirmation) and IR spectroscopy (Si-F stretching at ~800–850 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) quantifies purity, while elemental analysis validates stoichiometry. Contaminants like unreacted chloride require rigorous purification via fractional distillation .

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions (e.g., moisture, temperature)?

  • Methodological Answer : Stability studies should employ controlled environments:

  • Moisture sensitivity : Expose samples to humidified chambers (relative humidity: 20–80%) and monitor hydrolysis via ¹⁹F NMR for Si-F bond degradation.
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify exothermic events.
  • Data interpretation : Compare degradation kinetics under different conditions using Arrhenius plots. Note that Si-F bonds hydrolyze slower than Si-Cl but faster than Si-O bonds, requiring inert atmospheres for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how do solvent systems influence reaction pathways?

  • Methodological Answer : this compound acts as a fluoride donor in catalytic cycles. Mechanistic studies should combine:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational modeling : Density functional theory (DFT) calculations can map transition states, revealing steric effects from tributyl groups on fluoride transfer efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, while non-polar solvents favor radical pathways. Contrast yields and byproduct profiles across solvents .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Compare purity levels (GC-MS) and moisture content (Karl Fischer titration) between studies.
  • Substrate scope limitations : Perform meta-analyses of published data to identify substrates where the reagent underperforms (e.g., electron-deficient aromatics).
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate species not accounted for in earlier studies.
  • Table : Example data reconciliation for catalytic efficiency:
StudySubstrateYield (%)Purity (%)Solvent
ABenzene7899THF
BBenzene6592DMF
  • Lower yield in Study B correlates with solvent polarity and impurity levels .

Q. Experimental Design & Data Analysis

Q. What factorial design approaches optimize the use of this compound in surface functionalization protocols?

  • Methodological Answer : A 3×3 factorial design can test variables:

  • Factors : Silane concentration (0.1–1.0 M), hydrolysis time (30–120 min), and curing temperature (25–100°C).
  • Response variables : Contact angle (wettability) and XPS analysis (surface Si-F bond density).
  • Statistical validation : Use ANOVA to identify significant factors. For example, silane concentration (p < 0.01) and curing temperature (p < 0.05) may dominate outcomes. Response surface models (RSM) can predict optimal conditions .

Q. How should researchers address discrepancies in toxicity data for this compound across in vitro and in vivo models?

  • Methodological Answer : Discrepancies may stem from:

  • Metabolic differences : Compare hepatic clearance rates using microsomal assays (in vitro) vs. rodent models (in vivo).
  • Dosage metrics : Normalize exposure levels to body surface area or metabolic rate.
  • Toxicogenomics : Profile gene expression (e.g., CYP450 enzymes) to identify detoxification pathways activated in vivo but absent in cell cultures. Reference regulatory databases (e.g., EPA RMP) for hazard thresholds .

Q. Application-Specific Challenges

Q. What methodologies validate the efficacy of this compound as a coupling agent in polymer-ceramic composites?

  • Methodological Answer : Follow ISO 4049/6872 standards (dental materials):

  • Microshear testing : Bond ceramic-resin samples and measure failure loads. Compare groups with/without silane pretreatment.
  • Fractography : Use SEM-EDS to analyze fracture surfaces for Si-F bonding evidence.
  • Accelerated aging : Expose samples to thermocycling (5–55°C, 10,000 cycles) and quantify bond retention. Studies show Ha+S+Ec (heated acid + silane + electrical current) enhances adhesion by 40% vs. untreated controls .

Q. How can computational models predict the environmental persistence of this compound degradation byproducts?

  • Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models:

  • Input parameters : LogP (lipophilicity), hydrolysis half-life, and bioaccumulation potential.
  • Validation : Compare predicted vs. experimental half-lives in aquatic systems (OECD 301D). This compound derivatives like SiO₂-F show lower persistence (t₁/₂ = 30 days) than chlorinated analogs (t₁/₂ = 150 days) .

Properties

CAS No.

338-49-8

Molecular Formula

C12H27FSi

Molecular Weight

218.43 g/mol

IUPAC Name

tributyl(fluoro)silane

InChI

InChI=1S/C12H27FSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

STAGZMKHHNNCKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.